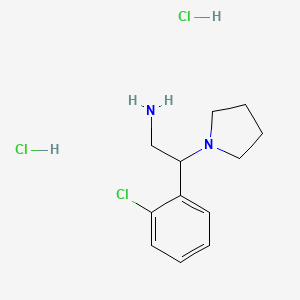

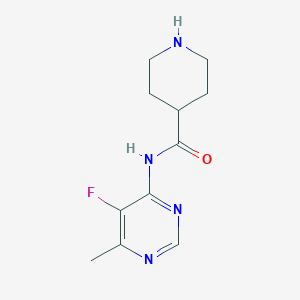

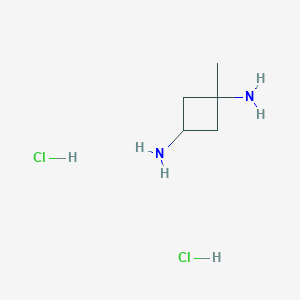

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride, also known as 2-aminotetralin hydrochloride, is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is structurally similar to the neurotransmitter dopamine. The compound has been found to have potential applications in the field of drug discovery and development, particularly in the study of neurological disorders.

Scientific Research Applications

Generation of Structurally Diverse Library

A study by Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material for various alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, indicating the potential of thiophen-2-yl)propan-1-amine derivatives for synthesizing a wide array of chemical entities for further research applications (Roman, 2013).

Identification and Derivatization of Cathinones

Nycz et al. (2016) identified novel hydrochloride salts of cathinones and demonstrated their derivatization through spectroscopic studies. This research underscores the utility of thiophen-2-yl)propan-1-amine derivatives in identifying and modifying cathinones, contributing to forensic science and analytical chemistry applications (Nycz, Paździorek, Małecki, & Szala, 2016).

Responsive DNA-Binding Polymers

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative showing potential as a theranostic gene delivery vehicle. This research highlights the application of thiophen-2-yl)propan-1-amine derivatives in developing polymers that can bind DNA, offering avenues for gene therapy and molecular diagnostics (Carreon, Santos, Matson, & So, 2014).

Anti-Diabetic and Anti-Inflammatory Activities

Gopi and Dhanaraju (2018) investigated novel Mannich base derivatives for their anti-diabetic and anti-inflammatory activities, showcasing the therapeutic potential of thiophen-2-yl)propan-1-amine derivatives in treating diabetes and inflammation (Gopi & Dhanaraju, 2018).

Antibacterial and Antifungal Activities

Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antibacterial and antifungal activities. This study demonstrates the potential of thiophen-2-yl)propan-1-amine derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Chemical Amide Synthesis

El Dine et al. (2015) developed an efficient method for direct amide bond synthesis between carboxylic acids and amines using a derivative of thiophen-2-yl)propan-1-amine as a catalyst. This research contributes to peptide synthesis and the broader field of organic chemistry (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Properties

IUPAC Name |

(1S)-1-thiophen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODSNVYODEXGF-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)